10-Deacetylbaccatin III
Overview
Description
10-Deacetylbaccatin III is a diterpene found in Taxus that exhibits analgesic, anti-inflammatory, and anti-parasitic activities . It is a precursor to the anti-cancer drug docetaxel (Taxotere) .
Synthesis Analysis
10-Deacetylbaccatin III (10-DAB) C10 acetylation is an indispensable procedure for Taxol semi-synthesis . This compound is readily available from various yews .Molecular Structure Analysis
The molecular formula of 10-Deacetylbaccatin III is C29H36O10. Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .Chemical Reactions Analysis
The ultrasonic-assisted extraction of 10-Deacetylbaccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . It is also used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel (Taxol) .Physical And Chemical Properties Analysis
The density of 10-Deacetylbaccatin III is 1.4±0.1 g/cm3. Its boiling point is 716.8±60.0 °C at 760 mmHg. The molar refractivity is 136.2±0.4 cm3. It has 10 H bond acceptors and 4 H bond donors .Scientific Research Applications
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Scientific Field: Anticancer Drug Synthesis
- 10-Deacetylbaccatin III (10-DAB) is a precursor to the anticancer drug docetaxel . It’s used in the field of pharmaceuticals, specifically in the synthesis of anticancer drugs .
- The method was derived to extract 10-DAB or baccatin III from renewable twigs of Taxus species, which is subsequently converted to paclitaxel . Another method for large-scale production of paclitaxel is cell fermentation using Taxus cell suspension cultures .
- The results of these methods have been successful, leading to the production of paclitaxel, a potent anticancer drug .
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Scientific Field: Organic Chemistry
- 10-DAB is used in the field of organic chemistry for the total synthesis of paclitaxel .
- The total synthesis of paclitaxel is a major ongoing research effort. The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail .
- The results of this research have been successful, with the total synthesis of paclitaxel being achieved .
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Scientific Field: Biochemical Engineering
- 10-DAB is used in the field of biochemical engineering for the biosynthesis of paclitaxel .
- The yield of paclitaxel from XDT approached 0.64 mg/mL after 15 h. Three enzymes (C-13 taxolase, C-10 deacetylase and C-7 xylosidase) could convert taxanes to 10-DAB, which is the precursor of paclitaxel chemical semi-synthesis .
- The results of this research have been successful, with the biosynthesis of paclitaxel being achieved .
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Scientific Field: Extraction Techniques
- 10-DAB is used in the field of extraction techniques for the extraction of bioactive compounds from plants .
- The ultrasonic-assisted extraction of 10-DAB from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents. The effects of temperature, extraction time and particle size were determined by response surface methodology .
- The results showed that at the optimum operating conditions, it was possible to obtain a reasonable yield using this extraction process .
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Scientific Field: Biochemical Pathway Studies
- 10-Deacetylbaccatin III (10-DAB) is used in the study of the taxol biosynthetic pathway .
- The taxol biosynthetic pathway involves a series of enzymatic reactions that convert primary metabolites to taxol, a complex diterpenoid. 10-DAB is one of the intermediates in this pathway .
- The study of this pathway helps in understanding the biosynthesis of taxol and can potentially lead to the development of methods for its large-scale production .
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Scientific Field: Extraction and Isolation Techniques
- 10-DAB is used in the extraction and isolation of bioactive compounds from yew trees .
- At Aphios, 10-DAB is isolated from the needles (leaves) and roots of the Canadian Yew tree, Taxus canadensis, the American ornamental Yew Tree, Taxus media “hicksii” or the European Yew Tree, Taxus baccata, utilizing patented SuperFluids™CXP technology .
- The isolated 10-DAB is used as the core starting material in the semi-synthetic manufacturing of paclitaxel .
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Scientific Field: Drug Delivery Systems
- 10-Deacetylbaccatin III (10-DAB) is used in the development of drug delivery systems .
- A nanocellulose membrane combined with surface molecular imprinting was successfully prepared for the targeted separation of phytochemicals such as 10-DAB, an essential intermediate in the synthesis of the anticancer drug paclitaxel .
- The efficient nanocellulose-based molecular imprinted membrane (NC-MIM) provided good adsorption for the targeted separation of 10-DAB .
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Scientific Field: Biotechnology
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-ZHPRIASZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865659 | |
Record name | 10-Deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Deacetylbaccatin III | |
CAS RN |
32981-86-5 | |
Record name | 10-Deacetylbaccatin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetylbaccatin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYLBACCATIN III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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